8-methoxy-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
8-methoxy-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one: is a versatile chemical compound with unique properties. It has garnered interest in scientific research due to its intriguing characteristics. Let’s explore further.
Chemical Reactions Analysis
While detailed information on specific reactions is limited, we can infer that this compound may undergo various transformations, including oxidation, reduction, and substitution. Common reagents and conditions remain unspecified. The major products formed from these reactions would require further investigation.
Scientific Research Applications
Energetic Materials: Some derivatives of this compound exhibit excellent insensitivity toward external stimuli and promising detonation performance.
Heat-Resistant Explosives: Compound 10 stands out with remarkable thermal stability and detonation performance, surpassing existing heat-resistant explosives.
Primary Explosives: Compounds 14, 17, and 19, although sensitive, show high calculated detonation performance.
Mechanism of Action
Unfortunately, the precise mechanism by which this compound exerts its effects remains undisclosed. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a comprehensive list of similar compounds, it’s worth noting that the unique features of 8-methoxy-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one set it apart. Its potential lies in its combination of insensitivity, detonation performance, and thermal stability .
Remember, scientific advancements may reveal more about this compound’s applications and mechanisms in the future
Properties
Molecular Formula |
C12H7F6N3O2S |
---|---|
Molecular Weight |
371.26 g/mol |
IUPAC Name |
8-methoxy-2,2-bis(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C12H7F6N3O2S/c1-23-5-2-3-6-7(4-5)24-9-20-10(11(13,14)15,12(16,17)18)19-8(22)21(6)9/h2-4H,1H3,(H,19,22) |
InChI Key |
CCLAYFRUJMYKHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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